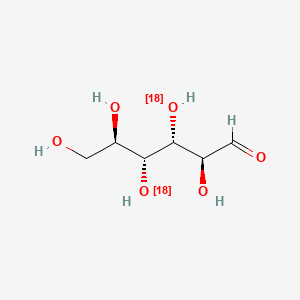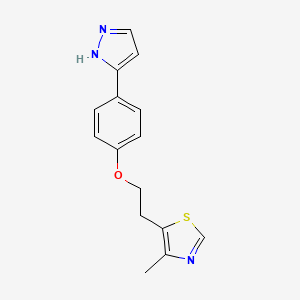
Cyp4A11/cyp4F2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyp4A11/cyp4F2-IN-1 is a compound that inhibits the activity of cytochrome P450 4A11 and cytochrome P450 4F2 enzymes. These enzymes are part of the cytochrome P450 superfamily, which plays a crucial role in the metabolism of various endogenous and exogenous compounds, including fatty acids, steroids, and drugs . The inhibition of these enzymes can have significant implications for the regulation of blood pressure, inflammation, and other physiological processes .
Méthodes De Préparation
The synthesis of Cyp4A11/cyp4F2-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Cyp4A11/cyp4F2-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
Cyp4A11/cyp4F2-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the activity and inhibition of cytochrome P450 enzymes. In biology and medicine, it is used to investigate the role of these enzymes in various physiological processes, such as the regulation of blood pressure and inflammation .
Mécanisme D'action
The mechanism of action of Cyp4A11/cyp4F2-IN-1 involves the inhibition of cytochrome P450 4A11 and cytochrome P450 4F2 enzymes. These enzymes catalyze the hydroxylation of fatty acids, leading to the formation of bioactive metabolites such as 20-hydroxyeicosatetraenoic acid (20-HETE) . By inhibiting these enzymes, this compound reduces the production of 20-HETE, which can have various physiological effects, including the regulation of blood flow, vascularization, and blood pressure .
Comparaison Avec Des Composés Similaires
Cyp4A11/cyp4F2-IN-1 is unique in its ability to selectively inhibit both cytochrome P450 4A11 and cytochrome P450 4F2 enzymes. Similar compounds include other inhibitors of cytochrome P450 enzymes, such as Cyp4A22 and Cyp4F3 . this compound stands out due to its dual inhibitory activity, making it a valuable tool for studying the combined effects of inhibiting both enzymes .
Propriétés
Formule moléculaire |
C15H15N3OS |
|---|---|
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
4-methyl-5-[2-[4-(1H-pyrazol-5-yl)phenoxy]ethyl]-1,3-thiazole |
InChI |
InChI=1S/C15H15N3OS/c1-11-15(20-10-16-11)7-9-19-13-4-2-12(3-5-13)14-6-8-17-18-14/h2-6,8,10H,7,9H2,1H3,(H,17,18) |
Clé InChI |
QVEFQEQVSXFMCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)CCOC2=CC=C(C=C2)C3=CC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



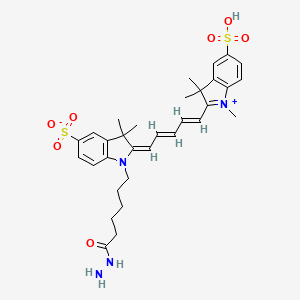
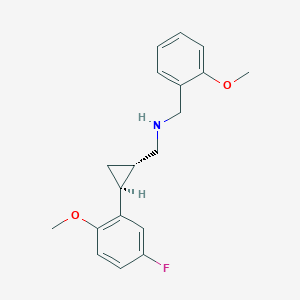
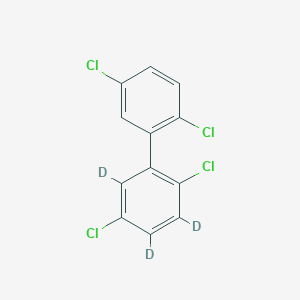
![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12395851.png)
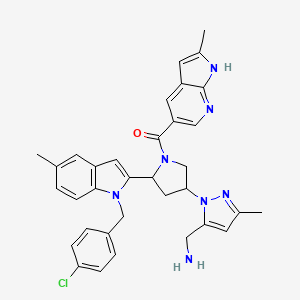
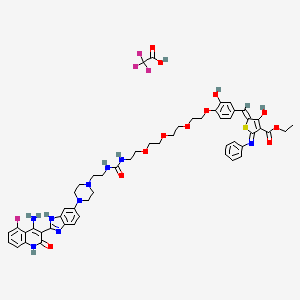
![6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5](/img/structure/B12395866.png)

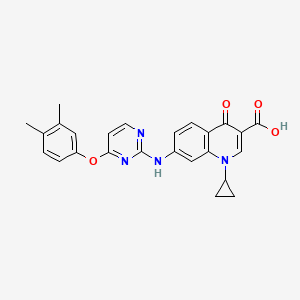
![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)

